molecular formula C14H19NO B6638372 2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol

2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol

Cat. No.: B6638372
M. Wt: 217.31 g/mol
InChI Key: BQVGBHCTXKFYNL-UHFFFAOYSA-N
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Description

2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol is an organic compound characterized by a phenolic group attached to a propyl chain, which is further linked to a cyclopentene ring through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol typically involves the reaction of cyclopent-3-en-1-amine with 2-bromo-1-phenylpropane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The cyclopentene ring can be reduced to a cyclopentane ring.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Cyclopentane derivatives.

    Substitution: N-substituted derivatives of the original compound.

Scientific Research Applications

2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Cyclopent-3-en-1-ylamino)propyl]phenol: Similar structure but with different substitution patterns.

    2-[1-(Cyclopent-3-en-1-ylamino)ethyl]phenol: Similar structure with a shorter alkyl chain.

Uniqueness

2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

2-[1-(cyclopent-3-en-1-ylamino)propyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-13(15-11-7-3-4-8-11)12-9-5-6-10-14(12)16/h3-6,9-11,13,15-16H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVGBHCTXKFYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1O)NC2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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